molecular formula C14H9BrOS B15200019 2-(3-Bromobenzoyl)thiobenzaldehyde

2-(3-Bromobenzoyl)thiobenzaldehyde

Cat. No.: B15200019
M. Wt: 305.19 g/mol
InChI Key: BSGGFSHUIGQXAT-UHFFFAOYSA-N
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Description

2-(3-Bromobenzoyl)thiobenzaldehyde is an organic compound that features a bromine atom attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzoyl)thiobenzaldehyde typically involves the bromination of benzoylthiobenzaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzoyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiol or thioether.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzoylthiobenzaldehyde derivatives.

Scientific Research Applications

2-(3-Bromobenzoyl)thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The bromine atom and thiobenzaldehyde moiety can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways, leading to potential therapeutic effects. For example, the compound may inhibit specific enzymes or disrupt cellular processes in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzaldehyde
  • 3-Bromobenzaldehyde
  • 4-Bromobenzaldehyde
  • Benzoylthiobenzaldehyde

Uniqueness

2-(3-Bromobenzoyl)thiobenzaldehyde is unique due to the presence of both a bromine atom and a thiobenzaldehyde moiety This combination imparts distinct chemical reactivity and potential biological activity compared to other bromobenzaldehyde derivatives

Properties

Molecular Formula

C14H9BrOS

Molecular Weight

305.19 g/mol

IUPAC Name

2-(3-bromobenzoyl)thiobenzaldehyde

InChI

InChI=1S/C14H9BrOS/c15-12-6-3-5-10(8-12)14(16)13-7-2-1-4-11(13)9-17/h1-9H

InChI Key

BSGGFSHUIGQXAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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